molecular formula C22H16Br2O2 B7774716 (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene CAS No. 74866-27-6

(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene

Cat. No. B7774716
CAS RN: 74866-27-6
M. Wt: 472.2 g/mol
InChI Key: UOJOTOKUVNPQNZ-UHFFFAOYSA-N
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Description

(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene is a useful research compound. Its molecular formula is C22H16Br2O2 and its molecular weight is 472.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Chiral Phosphoric Acids : It has been used in the synthesis of chiral phosphoric acids derived from the BINOL scaffold, demonstrating its utility in the creation of novel compounds with potential applications in asymmetric catalysis (Wang Zhi-jin, 2014).

  • Structural Reassignment in Marine Metabolites : The compound played a role in the structural reassignment of marine metabolites, highlighting its importance in the accurate identification of natural product structures (E. Podlesny & M. Kozlowski, 2012).

  • Studying Large-Amplitude Motions in Spectroscopy : It's been utilized in detailed studies of large-amplitude motions in molecules, particularly in the context of vibrational absorption and circular dichroism spectra, offering insights into solute-solvent interactions (M. Heshmat et al., 2014).

  • Development of Fluorescence Polymer Sensors : This compound has been used in creating binaphthalene-based polymer sensors for the detection of fluoride ions, showcasing its potential in environmental monitoring and analytical chemistry (Fei Li et al., 2014).

  • Chiral Conjugated Oligomers : Its derivatives have been investigated for their use in optically active conjugated oligomers, which have applications in materials science, particularly in the development of novel photophysical materials (Dong Wang et al., 1997).

  • Applications in Asymmetric Synthesis : Studies have shown its derivatives being used in asymmetric Heck reactions, demonstrating its role in facilitating enantioselective synthesis in organic chemistry (D. Che et al., 2000).

  • Optical Resolution Ability in Chromatography : It's been applied in the synthesis of polymethacrylates for use as chiral adsorbents in high-performance liquid chromatography (HPLC), emphasizing its importance in chiral separations and analysis (Y. Tamai et al., 1992).

properties

IUPAC Name

6-bromo-1-(6-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2O2/c1-25-19-9-3-13-11-15(23)5-7-17(13)21(19)22-18-8-6-16(24)12-14(18)4-10-20(22)26-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJOTOKUVNPQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383177
Record name 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene

CAS RN

74866-27-6
Record name 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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